N-[carbamothioyl(phenyl)methyl]benzamide
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Overview
Description
N-[carbamothioyl(phenyl)methyl]benzamide is a chemical compound with the molecular formula C15H14N2OS and a molecular weight of 270.35 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzamide group and a carbamothioyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[carbamothioyl(phenyl)methyl]benzamide can be synthesized through the reaction of benzoylisothiocyanate with an appropriate amine. One common method involves reacting benzoylisothiocyanate with 4-aminoantipyrine in an equimolar ratio . The reaction is typically carried out in a suitable solvent, such as benzene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[carbamothioyl(phenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[carbamothioyl(phenyl)methyl]benzamide has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[carbamothioyl(phenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These complexes can catalyze various reactions or interact with biological molecules, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the metal complexes formed .
Comparison with Similar Compounds
Similar Compounds
N-(diphenylcarbamothioyl)benzamide: Similar structure but with two phenyl groups attached to the carbamothioyl group.
N-(diethylcarbamothioyl)benzamide: Similar structure but with two ethyl groups attached to the carbamothioyl group.
Uniqueness
N-[carbamothioyl(phenyl)methyl]benzamide is unique due to its specific combination of a benzamide group and a carbamothioyl group attached to a phenyl ring. This unique structure allows it to form distinct metal complexes and exhibit specific chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
N-(2-amino-1-phenyl-2-sulfanylideneethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c16-14(19)13(11-7-3-1-4-8-11)17-15(18)12-9-5-2-6-10-12/h1-10,13H,(H2,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZHNJJPBSKUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=S)N)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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